(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid (S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16792433
InChI: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)
SMILES:
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid

CAS No.:

Cat. No.: VC16792433

Molecular Formula: C16H20N2O4

Molecular Weight: 304.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-((tert-butoxycarbonyl)amino)-4-(2-cyanophenyl)butanoic acid -

Specification

Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
IUPAC Name 4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-6-4-5-7-12(11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)
Standard InChI Key HBMUTHPYXNFHBB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, reflecting its stereochemistry at the third carbon and functional group arrangement . Common synonyms include Boc-(S)-3-amino-4-(2-cyanophenyl)-butyric acid and Boc-2-cyano-L-beta-homophenylalanine, the latter emphasizing its structural resemblance to phenylalanine derivatives . The Boc group (tert-butoxycarbonyl) is a widely used amine-protecting group in peptide synthesis, offering stability under basic conditions and ease of removal under acidic conditions .

Molecular Structure and Stereochemistry

The compound’s structure comprises a four-carbon backbone with:

  • A Boc-protected amine at the third position,

  • A 2-cyanophenyl group at the fourth position,

  • A carboxylic acid terminus.

The (S) configuration at the third carbon is critical for its interaction with chiral biological targets, such as enzymes or receptors . The SMILES notation CC(C)(C)OC(=O)NC@@HCC(=O)O encodes this stereochemistry, with the @@H descriptor indicating the (S)-configuration . Computational models, including 3D conformers available in PubChem, reveal a bent conformation that may influence its binding affinity in molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₂O₄
Molecular Weight304.34 g/mol
CAS Number270065-83-3
IUPAC Name(3S)-4-(2-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
SMILESCC(C)(C)OC(=O)NC@@HCC(=O)O
Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
13.28580.65720.3286
516.4293.28581.6429
1032.8586.57163.2858

These values derive from the formula Volume (mL)=Mass (mg)Molecular Weight (g/mol)×Concentration (mM)\text{Volume (mL)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Concentration (mM)}} .

Synthetic Applications and Medicinal Chemistry Relevance

Role as a Building Block in Peptide Synthesis

The Boc group’s primary function is to protect the amine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions . After incorporation into a peptide chain, the Boc group is removed using trifluoroacetic acid (TFA), exposing the amine for subsequent coupling . The 2-cyanophenyl moiety may enhance lipophilicity or participate in π-π interactions with target proteins, making the compound valuable in designing protease inhibitors or kinase modulators .

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